An In-depth Technical Guide to 4,4'-Dihydroxybenzophenone (CAS 611-99-4)
An In-depth Technical Guide to 4,4'-Dihydroxybenzophenone (CAS 611-99-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4,4'-Dihydroxybenzophenone (CAS 611-99-4), a compound of significant interest in various scientific and industrial fields. This document summarizes its key characteristics, including spectroscopic data, synthesis, and purification protocols. A significant focus is placed on its biological activities as a potential endocrine disruptor, detailing its estrogenic and anti-androgenic effects and the associated signaling pathways. Experimental methodologies for assessing these biological activities are also provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.
Chemical and Physical Properties
4,4'-Dihydroxybenzophenone, also known as bis(4-hydroxyphenyl)methanone, is an off-white to beige crystalline powder.[1][2] It is an organic compound belonging to the benzophenone (B1666685) family, characterized by a ketone group attached to two phenyl groups, each substituted with a hydroxyl group at the para position.[3]
Table 1: Physical and Chemical Properties of 4,4'-Dihydroxybenzophenone
| Property | Value | Reference(s) |
| CAS Number | 611-99-4 | [4] |
| Molecular Formula | C₁₃H₁₀O₃ | [4] |
| Molar Mass | 214.22 g/mol | [4] |
| Appearance | Off-white to beige fine crystalline powder | [1][2] |
| Melting Point | 213-215 °C | [4][5] |
| Boiling Point | 444.8 °C at 760 mmHg | [4] |
| Density | 1.302 g/cm³ | [4] |
| Solubility in water | 0.45 g/L | [4] |
| Solubility in organic solvents | Soluble in ethanol, acetone, and dimethylformamide | [1] |
| LogP (Octanol-water partition coefficient) | 2.32880 | [6] |
Spectroscopic Data
The structural identification of 4,4'-Dihydroxybenzophenone is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 4,4'-Dihydroxybenzophenone
| Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | (DMSO-d₆): δ 6.87 (m, 4H), 7.60 (m, 4H), 10.29 (s, 2H) | [7] |
| ¹³C NMR | (DMSO-d₆): δ 114.97, 128.78, 131.99, 161.20, 193.03 | [8] |
| Infrared (IR) | KBr disc; peaks indicative of O-H, C=O, and aromatic C-H stretching. | [2][9] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 214, with a prominent fragment at m/z 121. | [10] |
Synthesis and Purification
Several methods for the synthesis of 4,4'-Dihydroxybenzophenone have been reported, with the Fries rearrangement of phenyl p-hydroxybenzoate being a common approach.
Synthesis Protocols
Method 1: Fries Rearrangement
A common synthesis route involves the Fries rearrangement of p-hydroxyphenylbenzoate.[4]
Method 2: Demethylation of 4,4'-Dimethoxybenzophenone (B177193)
This method involves the demethylation of 4,4'-dimethoxybenzophenone using reagents like aluminum bromide in refluxing benzene.[7] Another protocol utilizes potassium carbonate and 3-mercaptopropionic acid in dimethylacetamide at 150 °C for 18 hours.[7]
Experimental Protocol (Demethylation):
-
A mixture of 4,4'-dimethoxybenzophenone (1.21 g, 5.0 mmol), potassium carbonate (8.3 g, 60 mmol), 3-mercaptopropionic acid (4.24 g, 40 mmol), and dimethylacetamide (50 mL) is stirred at 150 °C for 18 hours.[7]
-
The solvent is removed under reduced pressure.[7]
-
Water (30 mL) is added, followed by 37% hydrochloric acid (8 mL).[7]
-
The product is extracted with MTBE (3 x 25 mL) and ethyl acetate (B1210297) (2 x 25 mL).[7]
-
The combined organic phases are dried with sodium sulfate (B86663) and concentrated under reduced pressure.[7]
Purification
The crude product from synthesis can be purified by the following methods:
-
Recrystallization: The crude product can be recrystallized from an ethanol-water mixture (e.g., 1:4 v/v) to yield purified 4,4'-dihydroxybenzophenone.[11]
-
Column Chromatography: Purification can also be achieved using silica (B1680970) gel column chromatography with a hexane:ethyl acetate (50:50) eluent.[7]
Biological Activities and Signaling Pathways
4,4'-Dihydroxybenzophenone is recognized as a potential endocrine disruptor, exhibiting both estrogenic and anti-androgenic activities.[12]
Estrogenic Activity
Studies have shown that 4,4'-Dihydroxybenzophenone exhibits estrogenic activity in various assays. It has been ranked as having the second strongest estrogenic activity among several benzophenone derivatives in the human breast cancer cell line MCF-7.[13] This activity is attributed to its ability to bind to estrogen receptors (ERs), with the 4-hydroxyl group being crucial for this interaction.[5]
The estrogenic activity of 4,4'-Dihydroxybenzophenone is primarily mediated through its interaction with estrogen receptors, leading to the activation of downstream signaling pathways that regulate gene expression.
Caption: Estrogen Receptor Signaling Pathway Activation by 4,4'-Dihydroxybenzophenone.
Anti-androgenic Activity
In addition to its estrogenic effects, 4,4'-Dihydroxybenzophenone has been shown to possess anti-androgenic properties. It can inhibit the activity of dihydrotestosterone (B1667394) (DHT), a potent androgen.[1]
The anti-androgenic activity of 4,4'-Dihydroxybenzophenone involves the antagonism of the androgen receptor (AR), preventing the binding of androgens and subsequent gene transcription.
Caption: Anti-Androgenic Mechanism of 4,4'-Dihydroxybenzophenone.
Other Potential Biological Activities
While the primary focus has been on its endocrine-disrupting properties, research into other benzophenone derivatives suggests potential involvement in other signaling pathways, such as the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 2 (MD2) pathway, which is associated with inflammation.[6] However, direct evidence for 4,4'-Dihydroxybenzophenone's activity on this pathway is limited. Further research is also needed to clarify its effects on Peroxisome Proliferator-Activated Receptors (PPARs) and aromatase activity.
Experimental Protocols for Biological Activity Assessment
Standardized assays are crucial for evaluating the endocrine-disrupting potential of compounds like 4,4'-Dihydroxybenzophenone.
In Vitro Assays
MCF-7 Cell Proliferation Assay (for Estrogenic Activity)
This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7 to assess the proliferative effects of potential estrogenic compounds.[1][4]
Experimental Workflow:
Caption: Workflow for the MCF-7 Cell Proliferation Assay.
Androgen Receptor Reporter Gene Assay (for Anti-androgenic Activity)
This assay uses a cell line co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.[7][10]
Experimental Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., CHO, HEK293) and co-transfect with plasmids for the human androgen receptor and a reporter gene linked to an androgen response element.[3]
-
Cell Plating: Seed the transfected cells into 96-well plates.[3]
-
Treatment: Treat the cells with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of 4,4'-Dihydroxybenzophenone.[10]
-
Incubation: Incubate the plates for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of 4,4'-Dihydroxybenzophenone indicates anti-androgenic activity.
In Vivo Assays
Uterotrophic Assay (for Estrogenic Activity)
This assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[8][14]
Experimental Workflow:
Caption: Workflow for the Rodent Uterotrophic Assay.
Safety and Toxicity
4,4'-Dihydroxybenzophenone is classified as an irritant and may cause skin and eye irritation, as well as respiratory irritation.[2] It may also cause an allergic skin reaction.[2]
Table 3: Acute Toxicity Data
| Organism | Endpoint | Value | Reference(s) |
| Chlorella vulgaris (algae) | 96 h-EC₅₀ | 183.60 mg/L | [13] |
| Daphnia magna (water flea) | 48 h-LC₅₀ | 12.50 mg/L | [13] |
Applications
The primary application of 4,4'-Dihydroxybenzophenone is as a UV stabilizer in a variety of products, including plastics, cosmetics, and coatings, to prevent degradation from UV radiation.[4] It also serves as a monomer in the synthesis of certain polymers.
Conclusion
4,4'-Dihydroxybenzophenone is a multifaceted compound with important industrial applications. However, its potential as an endocrine disruptor, particularly its estrogenic and anti-androgenic activities, warrants careful consideration and further investigation. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound, enabling a better understanding of its properties and potential biological effects. Continued research into its detailed mechanisms of action and long-term toxicological profile is essential for a comprehensive risk assessment.
References
- 1. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors [frontiersin.org]
- 7. researchmap.jp [researchmap.jp]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
